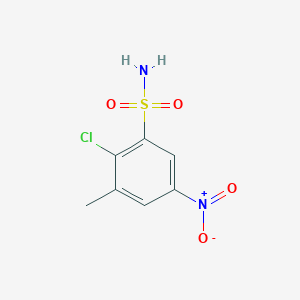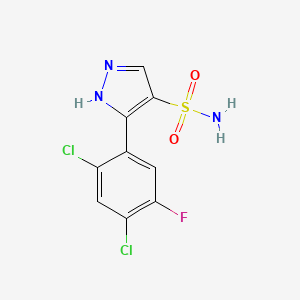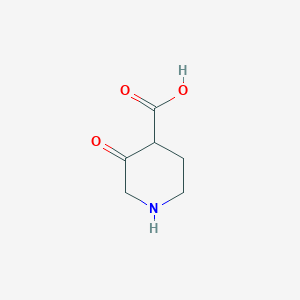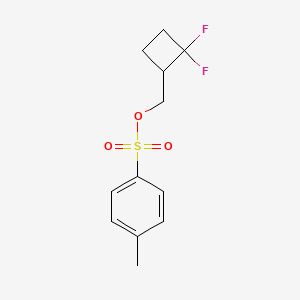
(2,2-Difluorocyclobutyl)methyl 4-methylbenzenesulfonate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate: is an organic compound that features a cyclobutyl ring substituted with two fluorine atoms and a methyl group attached to a benzene ring with a sulfonate group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cycloaddition reaction involving a suitable diene and a dienophile.
Introduction of Fluorine Atoms: The fluorine atoms can be introduced via a fluorination reaction using reagents such as selectfluor or N-fluorobenzenesulfonimide.
Attachment of the Benzene Ring: The benzene ring with a sulfonate group can be attached through a Friedel-Crafts alkylation reaction using appropriate catalysts like aluminum chloride.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclobutyl ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions can target the sulfonate group, converting it to a sulfonic acid or other reduced forms.
Substitution: The fluorine atoms and the sulfonate group can participate in nucleophilic substitution reactions, leading to the formation of new compounds with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products:
Oxidation: Oxidized derivatives of the cyclobutyl ring.
Reduction: Sulfonic acid derivatives.
Substitution: Compounds with new functional groups replacing the fluorine atoms or sulfonate group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Complex Molecules: The compound can be used as a building block in the synthesis of more complex organic molecules.
Catalysis: It may serve as a ligand or catalyst in various chemical reactions.
Biology:
Biochemical Studies: The compound can be used to study enzyme interactions and metabolic pathways involving sulfonate groups.
Medicine:
Drug Development:
Industry:
Material Science: The compound can be used in the development of new materials with specific properties such as increased stability or reactivity.
Mécanisme D'action
The mechanism of action of (2,2-difluorocyclobutyl)methyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets such as enzymes or receptors. The sulfonate group can form strong interactions with positively charged sites on proteins, while the fluorine atoms can enhance the compound’s stability and reactivity. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- (2,2-difluorocyclobutyl)methyl 4-chlorobenzene-1-sulfonate
- (2,2-difluorocyclobutyl)methyl 4-nitrobenzene-1-sulfonate
- (2,2-difluorocyclobutyl)methyl 4-methoxybenzene-1-sulfonate
Comparison:
- Structural Differences: The primary difference lies in the substituents on the benzene ring (chlorine, nitro, methoxy groups).
- Reactivity: The presence of different substituents can significantly affect the compound’s reactivity and interaction with other molecules.
- Applications: Each compound may have unique applications based on its specific structural properties and reactivity.
Propriétés
Formule moléculaire |
C12H14F2O3S |
|---|---|
Poids moléculaire |
276.30 g/mol |
Nom IUPAC |
(2,2-difluorocyclobutyl)methyl 4-methylbenzenesulfonate |
InChI |
InChI=1S/C12H14F2O3S/c1-9-2-4-11(5-3-9)18(15,16)17-8-10-6-7-12(10,13)14/h2-5,10H,6-8H2,1H3 |
Clé InChI |
WXDQQLHSDXPDDV-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)S(=O)(=O)OCC2CCC2(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



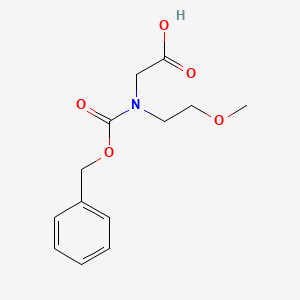
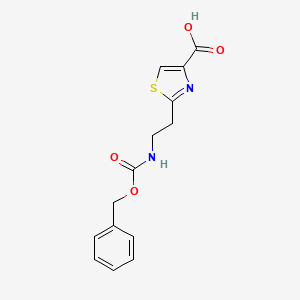
![Ethyl 2,2-difluoro-2-[2-(trifluoromethyl)-1,3-thiazol-5-yl]acetate](/img/structure/B13516447.png)
![1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-octahydro-1H-indole-5-carboxylic acid](/img/structure/B13516458.png)
![4-[2-Methoxy-4-(trifluoromethyl)phenyl]piperidinehydrochloride](/img/structure/B13516459.png)
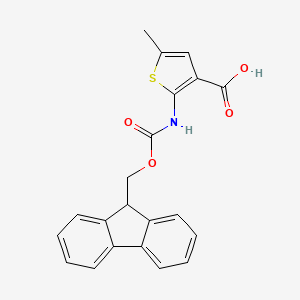
![3-{[(Benzyloxy)carbonyl]amino}-2-hydroxybutanoic acid](/img/structure/B13516470.png)
![tert-butyl 7'-bromo-2',3'-dihydro-1'H-spiro[cyclopropane-1,4'-isoquinoline]-2'-carboxylate](/img/structure/B13516471.png)
